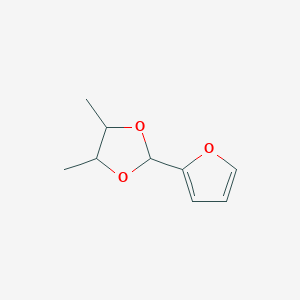

2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane

Description

Properties

CAS No. |

6565-31-7 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(furan-2-yl)-4,5-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C9H12O3/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h3-7,9H,1-2H3 |

InChI Key |

HPUBBRSYEOCRSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(O1)C2=CC=CO2)C |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and molecular structure of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane

Topic: CAS Number and Molecular Structure of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Structural Characterization, and Applications in Bio-Refinery & Flavor Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane , a cyclic acetal derived from the acid-catalyzed condensation of furfural and 2,3-butanediol. While historically utilized as a specialized flavor ingredient (imparting nutty, coffee-like, and cocoa notes), this compound has recently gained significant traction as a critical intermediate in bio-refinery processes . It serves as a precursor for renewable liquid transportation fuels (C9–C14 alkanes) and high-value oxygenated fuel additives. This document outlines its chemical identity, optimized synthetic protocols, physicochemical properties, and safety considerations.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

-

IUPAC Name: 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane

-

Common Names: Furfural 2,3-butanediol acetal; 4,5-Dimethyl-2-(2-furyl)-1,3-dioxolane.

-

CAS Number: 6290-17-1 (Generic/Mixture of isomers)

-

Note: Specific stereoisomers (e.g., derived from (2R,3R)-butanediol) may have distinct registry numbers in specialized databases, but 6290-17-1 is the standard reference for the reaction product.

-

-

Molecular Formula: C9H12O3

-

Molecular Weight: 168.19 g/mol

Molecular Structure

The molecule consists of a five-membered 1,3-dioxolane ring fused with two methyl groups at the 4 and 5 positions, and substituted at the 2-position with a furan-2-yl moiety.

Stereochemistry: The structure exhibits complex stereoisomerism due to:

-

Chirality of the Dioxolane Ring: The 4 and 5 carbons are chiral centers. The stereochemistry depends on the starting 2,3-butanediol (which exists as meso, levo, or dextro forms).

-

Cis/Trans Isomerism: The furan ring at C2 can be cis or trans relative to the methyl groups at C4/C5.

-

Implication: The commercial product is typically a diastereomeric mixture unless synthesized from enantiopure 2,3-butanediol.

-

| Property | Value |

| SMILES | CC1OC(OC1C)C2=CC=CO2 |

| InChI Key | Variable based on isomer (Generic: InChI=1S/C9H12O3...) |

| Functional Groups | Cyclic Acetal, Furan Heterocycle |

| Hybridization | sp3 (Dioxolane carbons), sp2 (Furan carbons) |

Synthetic Pathways & Optimization

The synthesis of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane is a classic nucleophilic addition-elimination reaction (acetalization). The reaction is reversible and equilibrium-limited, requiring water removal to drive conversion.

Reaction Mechanism

Reagents: Furfural (Aldehyde), 2,3-Butanediol (Diol). Catalyst: Brønsted Acid (e.g., p-Toluenesulfonic acid (p-TSA), Amberlyst-15). Solvent: Toluene or Benzene (for azeotropic water removal).

Stoichiometry:

Optimized Bench-Scale Protocol

-

Objective: Maximize yield (>90%) and purity (>98%).

-

Safety: Furfural is toxic and combustible. Perform in a fume hood.

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add Furfural (0.1 mol, 9.6 g), 2,3-Butanediol (0.12 mol, 10.8 g, 1.2 eq), and Toluene (150 mL).

-

Catalysis: Add p-TSA monohydrate (0.5 mol% relative to furfural).

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Water will separate in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Monitor by TLC (Silica, Hexane:EtOAc 8:2) or GC-FID.

-

Workup:

-

Cool to room temperature.

-

Wash with sat. NaHCO3 (2 x 50 mL) to neutralize the catalyst.

-

Wash with Brine (1 x 50 mL).

-

Dry organic layer over anhydrous MgSO4.

-

-

Purification: Remove solvent via rotary evaporation. Purify the crude oil by vacuum distillation (bp approx. 85–90°C at 1 mmHg) to obtain a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for the production of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane via azeotropic distillation.

Physicochemical Characterization

Reliable identification requires a combination of spectroscopic techniques due to the presence of stereoisomers.

Spectroscopic Data (Typical)

| Technique | Feature | Expected Signal / Value |

| 1H NMR (CDCl3) | Acetal Proton (C2-H) | Singlet or doublet at δ 5.8 – 6.1 ppm (Isomer dependent) |

| Furan Ring Protons | Multiplets at δ 6.3 – 7.5 ppm (3 protons) | |

| Methyl Groups | Doublets at δ 1.2 – 1.4 ppm | |

| Methine Protons (C4/C5) | Multiplets at δ 3.6 – 4.2 ppm | |

| 13C NMR | Acetal Carbon (C2) | δ 96 – 102 ppm |

| Furan Carbons | δ 106 – 145 ppm | |

| Methyl Carbons | δ 15 – 18 ppm | |

| GC-MS (EI) | Molecular Ion [M]+ | m/z 168 |

| Base Peak | Typically m/z 95 (Loss of dioxolane ring fragment) or m/z 81 (Furan fragment) |

Physical Properties[2]

-

Appearance: Colorless to pale yellow liquid.[1]

-

Odor: Nutty, coffee, cocoa, slightly green/earthy.

-

Boiling Point: ~230°C (at 760 mmHg) / ~85°C (at 1 mmHg).

-

Density: ~1.08 g/cm³ (Estimated).

-

Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and chlorinated solvents.

Applications & Bio-Refinery Context[2][4][5][6][7][8][9][10]

Flavor & Fragrance

While less common than its ethylene glycol analog (FEMA 2490), the 2,3-butanediol acetal is used in flavor formulations requiring:

-

Brown Notes: Coffee, chocolate, roasted nut profiles.

-

Stability: Acetals are generally stable in neutral to alkaline media, making them suitable for baked goods where furfural itself might degrade.

Bio-Fuel Precursor (The "Diesel" Pathway)

This compound is a pivotal intermediate in the conversion of lignocellulosic biomass to liquid fuels.

-

Feedstock: Hemicellulose

Xylose -

Coupling: Furfural + 2,3-Butanediol (fermentation product)

Acetal . -

Upgrading: The acetal undergoes Hydrodeoxygenation (HDO) to form long-chain alkanes (C9+).

Mechanism: The acetalization increases the carbon number (C5 + C4 = C9), bringing the molecule into the jet fuel/diesel range.

Bio-Refinery Pathway Diagram

Figure 2: Role of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane in the biomass-to-fuel value chain.

Safety & Regulatory Information

-

GHS Classification:

-

Warning: Combustible Liquid (Category 4).

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).

-

-

Handling:

-

Avoid contact with strong oxidizing agents and strong acids (which hydrolyze the acetal back to furfural).

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring.

-

-

Peroxide Formation: Like many ethers and acetals, this compound may form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.

References

-

Biomass Conversion: Li, X., et al. (2018). "A novel route for the flexible preparation of hydrocarbon jet fuels from biomass-based platform chemicals: a case of using furfural and 2,3-butanediol as feedstocks."[3][4] Green Chemistry, 20(9), 2018-2026. Link

- Synthesis Protocol: Climent, M. J., et al. (2002). "Acid-catalyzed acetalization of aldehydes with diols.

-

Flavor Chemistry: Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients, 6th Edition. CRC Press.[5] (Reference for Furfural acetals class).

-

General Properties: National Center for Biotechnology Information. PubChem Compound Summary for Furfural acetals. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [rjsocmed.com]

Methodological & Application

2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane as a protecting group for carbonyls

Application Note: 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane as a Carbonyl Protecting Group Strategy

Part 1: Executive Summary & Rationale

The Challenge: Standard carbonyl protection using ethylene glycol (forming 1,3-dioxolanes) often lacks the steric bulk required to survive regioselective transformations or mild acidic workups. Furthermore, the increasing demand for "green" synthesis necessitates reagents derived from renewable biomass.

The Solution: The formation of 4,5-dimethyl-1,3-dioxolanes , derived from the condensation of carbonyls with 2,3-butanediol , offers a superior protecting group strategy. This guide focuses on the synthesis and application of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane —the protected form of furfural—as a model system. This moiety demonstrates enhanced hydrolytic stability compared to unsubstituted dioxolanes and introduces the potential for chiral induction when enantiopure diols are employed.

Key Advantages:

-

Enhanced Stability: The methyl groups at the 4- and 5-positions introduce steric hindrance, retarding the rate of acid-catalyzed hydrolysis and allowing the protecting group to survive conditions that would cleave a simple ethylene glycol acetal.

-

Green Chemistry: 2,3-Butanediol is a widely available bio-based feedstock produced via fermentation (e.g., Klebsiella oxytoca).

-

Stereoelectronic Control: The use of (

)- or (

Part 2: Mechanism & Critical Parameters

The formation of the 1,3-dioxolane ring is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The equilibrium is driven toward the product by the physical removal of water (Le Chatelier's principle).

Reaction Pathway:

-

Protonation: The carbonyl oxygen of the substrate (Furfural) is protonated, increasing electrophilicity.

-

Nucleophilic Attack: One hydroxyl group of 2,3-butanediol attacks the carbonyl carbon.

-

Hemiacetal Formation: Proton transfer leads to a hemiacetal intermediate.

-

Cyclization: Loss of water generates an oxocarbenium ion, which is trapped by the second hydroxyl group to close the ring.

Critical Parameter - Steric Hindrance: Unlike ethylene glycol, the vicinal methyl groups in 2,3-butanediol create a "picket fence" effect. In the hydrolysis (deprotection) pathway, the approach of water to the protonated acetal is sterically impeded, increasing the half-life of the protecting group in acidic media.

Caption: Acid-catalyzed cyclization pathway for the formation of the 4,5-dimethyl-1,3-dioxolane ring.

Part 3: Experimental Protocols

Protocol A: Protection (Synthesis of the Acetal)

Objective: Selective protection of Furfural using 2,3-Butanediol.

Reagents:

-

Furfural (freshly distilled): 100 mmol (9.61 g)

-

2,3-Butanediol (mixture of isomers or enantiopure): 120 mmol (10.8 g) [1.2 equiv]

-

p-Toluenesulfonic acid monohydrate (p-TSA): 1.0 mmol (0.19 g) [1 mol%]

-

Solvent: Toluene (150 mL) or Cyclohexane (for lower boiling azeotrope)

Equipment:

-

250 mL Round-bottom flask (RBF)

-

Dean-Stark trap (pre-filled with solvent)

-

Reflux condenser[1]

-

Magnetic stir bar[2]

Step-by-Step Procedure:

-

Assembly: Charge the RBF with Furfural, 2,3-Butanediol, and Toluene. Add the p-TSA catalyst last.

-

Reflux: Attach the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux (oil bath ~130°C for toluene).

-

Monitoring: Monitor water collection in the trap. The theoretical water yield is ~1.8 mL. Reaction is typically complete when water evolution ceases (3–6 hours).

-

Checkpoint: Check reaction progress via TLC (SiO2, 10% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear; the less polar acetal (Rf ~0.7) will appear.

-

-

Workup: Cool to room temperature. Add 0.5 mL Triethylamine (TEA) to quench the acid catalyst before concentration (critical to prevent hydrolysis).

-

Wash: Wash the organic layer with saturated NaHCO3 (2 x 50 mL) and Brine (1 x 50 mL).

-

Purification: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Distillation: Purify the residue via vacuum distillation. 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane boils at approx. 85–90°C at 10 mmHg.

Yield Expectation: 85–95%.

Protocol B: Deprotection (Hydrolysis)

Objective: Restoration of the carbonyl functionality.

Note: Due to the stability of the 4,5-dimethyl system, standard aqueous HCl may be too slow. Transacetalization is preferred for sensitive substrates.

Method 1: Acid Hydrolysis (Standard)

-

Dissolve the acetal (10 mmol) in THF (20 mL).

-

Add 1M HCl (10 mL).

-

Heat to 50°C for 2–4 hours.

-

Monitor by TLC.[1]

-

Neutralize with NaHCO3 and extract with ether.

Method 2: Transacetalization (Mild)

-

Dissolve the acetal in Acetone (wet, containing 1% water).

-

Add p-TSA (5 mol%).

-

Reflux for 2 hours. The acetone acts as an acceptor, forming 2,2-dimethyl-1,3-dioxolane (volatile) and releasing the substrate.

Part 4: Comparative Data & Stability

The following table contrasts the 4,5-dimethyl derivative against standard protecting groups.

| Feature | 1,3-Dioxolane (Ethylene Glycol) | 4,5-Dimethyl-1,3-Dioxolane (2,3-BDO) | Advantage |

| Formation Rate | Fast | Moderate (Steric hindrance) | Selectivity (Aldehyde > Ketone) |

| Hydrolytic Stability | Low (Cleaves at pH 4) | High (Stable at pH 4, Cleaves < pH 2) | Survives mild acidic workups |

| Chirality | Achiral | Chiral (if using (R,R)-diol) | Asymmetric synthesis potential |

| Boiling Point | Lower | Higher | Easier separation from solvents |

| Bio-Sourcing | Petrochemical (mostly) | Bio-fermentation (available) | Green chemistry compliance |

Analytical Verification (Model Data for 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane):

-

1H NMR (CDCl3, 400 MHz):

6.40 (dd, Furan-H), 6.35 (d, Furan-H), 5.90 (s, 1H, Acetal-H), 3.60-3.80 (m, 2H, Methine-H), 1.25 (d, 6H, Methyl-H).-

Note: If using a mixture of meso/dl diol, the NMR will show multiple diastereomers (cis/trans acetals).

-

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for acetal formation protocols).

-

Meskers, S. C. J., et al. (2023). "Interdisciplinary development of an overall process concept from glucose to 4,5-dimethyl-1,3-dioxolane via 2,3-butanediol." Communications Chemistry. Link

-

Li, H., et al. (2013). "Effect of acetic acid, furfural and 5-hydroxymethylfurfural on production of 2,3-butanediol." Sheng Wu Gong Cheng Xue Bao. Link

-

Organic Chemistry Portal. "Protection of Carbonyl Compounds as 1,3-Dioxolanes." Link

-

BenchChem. "2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane Structure and Properties." Link

Sources

Precision Kinetics: Characterizing Furan-OH Radical Interactions via PLP-LIF and Relative Rate Architectures

Executive Summary

The oxidative degradation of furan and its alkylated derivatives (e.g., 2-methylfuran, 2,5-dimethylfuran) is a pivotal process in both atmospheric chemistry and combustion science. As second-generation biofuels, understanding their stability against hydroxyl radicals (OH) determines their engine performance and environmental fate.

This guide provides a rigorous technical framework for determining the reaction kinetics of furan derivatives with OH radicals. We detail two complementary methodologies:

-

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF): The absolute method for time-resolved kinetic measurements (

to -

Relative Rate Method: A steady-state approach utilizing gas chromatography (GC-FID) or FTIR for comparative analysis against established standards.

Mechanistic Architecture

Before initiating protocols, the researcher must understand the reaction landscape. The reaction between OH and furan derivatives is not a single-step process but a competition between electrophilic addition and hydrogen abstraction .

Reaction Pathways

-

Low Temperature (< 600 K): The dominant pathway is the addition of the electrophilic OH radical to the C2 or C5 position of the furan ring. This forms a vibrationally excited adduct (Furan-OH)* which is either collisionally stabilized or undergoes ring-opening to form unsaturated 1,4-dicarbonyls (e.g., butenedial).

-

High Temperature (> 900 K): Hydrogen abstraction from the C-H bonds (or alkyl side chains) becomes significant, driving combustion initiation.

Visualization of Reaction Logic

The following diagram illustrates the competing pathways and the critical ring-opening mechanism that defines furan atmospheric fate.

Figure 1: Mechanistic bifurcation of Furan-OH reaction pathways dependent on thermal conditions.

Protocol A: Absolute Kinetics via PLP-LIF

Objective: Determine the absolute second-order rate constant (

Experimental Configuration

-

Reactor: Slow-flow, jacketed quartz or Pyrex reactor (approx. 150-200

). -

OH Generation (Pump): KrF excimer laser (248 nm) photolyzing

or -

OH Detection (Probe): Nd:YAG pumped dye laser (frequency doubled to ~282 nm) exciting the

transition of OH. Fluorescence detected at 308 nm (PMT + Bandpass filter).[1]

Step-by-Step Methodology

-

Precursor Preparation: Introduce

vapor into the carrier gas (He or-

Critical Check: Ensure

(at least 1000-fold difference) to maintain pseudo-first-order conditions.

-

-

Furan Injection: Introduce furan vapor via a calibrated mass flow controller. Vary concentration across 5-10 steps (e.g.,

to -

Laser Synchronization:

-

Fire Pump Laser (

). -

Fire Probe Laser at variable delay times (

to

-

-

Signal Acquisition: Record the fluorescence intensity

which is proportional to -

Data Processing:

-

Fit the fluorescence decay to

, where -

Plot

vs.

-

Self-Validating Controls

-

Photolysis Check: Irradiate furan without precursor to ensure no interfering radical species are generated by the 248 nm light.

-

Diffusion Correction: Measure OH decay in the absence of furan (

) to account for diffusion out of the detection volume.

Protocol B: Relative Rate Method

Objective: Determine

Experimental Configuration

-

Chamber: Collapsible Teflon (FEP) bag (100–300 L) or Pyrex reactor equipped with UV irradiation lamps (300–400 nm).

-

Analysis: GC-FID (Gas Chromatography - Flame Ionization Detector) or in-situ FTIR.

Step-by-Step Methodology

-

Reference Selection: Choose a reference with a

value similar to furan (-

Recommended: Propene or Cyclohexane.

-

Avoid: Compounds that co-elute with furan in GC.

-

-

Mixture Preparation:

-

Inject Furan (approx. 5-10 ppmV).

-

Inject Reference (approx. 5-10 ppmV).

-

Inject OH Precursor (e.g., Methyl nitrite or

).

-

-

Equilibration: Allow mixing in the dark for 30 minutes. Take "Time 0" samples (

). -

Reaction Initiation: Turn on UV lamps to photolyze the precursor.

-

Sampling: Withdraw samples at regular intervals (e.g., every 5 minutes) as the reaction proceeds. Aim for 20-50% consumption of reactants.

-

Data Analysis:

-

Use the integrated peak areas (

) from the chromatograms. -

Plot

vs. -

The slope of the line is

.

-

Figure 2: Workflow for Relative Rate determination in a smog chamber environment.

Data Synthesis & Benchmarking

The following table summarizes authoritative rate constants at 298 K. Use these values to validate your experimental results.

| Compound | Rate Constant ( | Dominant Mechanism | Reference |

| Furan | C2-Addition | [1, 2] | |

| 2-Methylfuran | C2/C5-Addition | [1, 3] | |

| 2,5-Dimethylfuran | C2/C5-Addition | [1, 4] | |

| Furfural | H-Abstraction (CHO) | [5] |

Note on Trends: Alkyl substitution (methyl groups) increases electron density on the ring, enhancing electrophilic attack by OH, thus increasing the rate constant (

References

-

Atkinson, R., et al. (2003).[4] Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes.[4] Atmospheric Chemistry and Physics.[5]

-

Gomez Alvarez, E., et al. (2009). Kinetics of the reaction of OH radicals with furan, 2-methylfuran, and 3-methylfuran.[6][7][8][9] Journal of Physical Chemistry A.

-

Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study.[5][10] Atmospheric Chemistry and Physics.[5]

-

Whelan, C. A., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives. Journal of Physical Chemistry A.

-

Colmenar, I., et al. (2015). Rate Coefficients for the Reactions of OH Radicals with Furfural and 5-Methylfurfural. Atmospheric Environment.[2][3][4][5][7][11][12][13]

Sources

- 1. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ACP - Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes [acp.copernicus.org]

- 5. ruidera.uclm.es [ruidera.uclm.es]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. ACP - Atmospheric degradation of 3-methylfuran: kinetic and products study [acp.copernicus.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LIF - Laser induced fluorescence [fz-juelich.de]

- 13. pubs.acs.org [pubs.acs.org]

Use of furan derivatives as synthetic building blocks

Advanced Application Note: Furan Derivatives as Versatile Scaffolds in Medicinal Chemistry

Executive Summary

Furan is frequently mischaracterized as merely a stable aromatic heterocycle or a biomass byproduct (e.g., furfural, HMF). In advanced drug discovery, however, furan functions as a "masked" reactive intermediate—a dormant scaffold that, upon specific activation, unveils complex 3D architectures including oxabicycles, cyclopentenones, and chiral pyranones.

This guide moves beyond basic reactivity to detail three high-value synthetic transformations: the Intramolecular Diels-Alder (IMDAF) , the Achmatowicz Rearrangement , and the Piancatelli Rearrangement . These protocols are optimized for reproducibility and scalability in pharmaceutical workflows.

Strategic Application 1: The Diels-Alder Platform (IMDAF)

The Challenge: Furan is an electron-rich diene, but its aromaticity (resonance energy ~16 kcal/mol) makes it a reluctant participant in intermolecular Diels-Alder (DA) reactions compared to non-aromatic dienes. Furthermore, the resulting oxabicyclic adducts are prone to retro-Diels-Alder fragmentation (reversibility) under thermal stress.

The Solution: The Intramolecular Diels-Alder Furan (IMDAF) reaction. By tethering the dienophile to the furan, we convert an entropic penalty into an entropic advantage, allowing reactions to proceed at lower temperatures and stabilizing the adduct against retro-cyclization.

Mechanistic Insight & Workflow

The reaction creates a rigid oxatricyclic core, simultaneously generating up to four contiguous stereocenters.

Figure 1: The IMDAF equilibrium. Note that Lewis acids (e.g., ZnI₂, Et₂AlCl) can lower the activation energy, favoring the kinetic product (endo) at lower temperatures.

Protocol 1: Lewis-Acid Catalyzed IMDAF

Target: Synthesis of tricyclic lactones from furfuryl-amine tethers.

Reagents:

-

Substrate: N-allyl-N-furfuryl-fumaramide derivative (1.0 equiv)

-

Catalyst: Methylaluminum dichloride (MeAlCl₂, 1.0 M in hexanes)

-

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Charge with substrate (1.0 mmol) and dissolve in DCM (10 mL, 0.1 M). Cool to -78°C.

-

Activation: Dropwise add MeAlCl₂ (1.2 equiv) over 5 minutes. Critical: Maintain -78°C to prevent polymerization of the sensitive furan moiety.

-

Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (stain with p-anisaldehyde; furan adducts often stain distinctively pink/red).

-

Quench: Carefully quench with saturated aqueous NaHCO₃ at 0°C. Caution: Aluminum salts generate gas and precipitate. Dilute with Rochelle’s salt solution (potassium sodium tartrate) and stir vigorously for 1 hour to break the emulsion.

-

Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography on silica gel. Note: Silica is slightly acidic; if the adduct is acid-sensitive (prone to ring-opening aromatization), add 1% Et₃N to the eluent.

Strategic Application 2: The Achmatowicz Rearrangement

The Concept: This is an oxidative ring expansion that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[1] It is the premier method for de novo synthesis of rare sugars and chiral heterocycles from biomass.

Mechanism: Oxidation of the furan ring (usually with bromine or peroxide) disrupts aromaticity, forming an enedione intermediate that cyclizes into a pyranone.

Figure 2: The oxidative expansion pathway.[1] The stereocenter at the alcohol position (if chiral) relays chirality to the new pyranone ring.

Protocol 2: NBS-Mediated Achmatowicz Rearrangement

Target: Conversion of a chiral furyl carbinol to a pyranone.[2]

Reagents:

-

Substrate: 1-(Furan-2-yl)ethanol (1.0 equiv)

-

Oxidant: N-Bromosuccinimide (NBS, 1.1 equiv)

-

Base: NaHCO₃ (2.0 equiv)

-

Solvent: THF/Water (4:1 v/v)

Procedure:

-

Setup: Dissolve substrate (2.0 mmol) in THF (16 mL) and water (4 mL). Add solid NaHCO₃. Cool to 0°C.

-

Oxidation: Add NBS portion-wise over 10 minutes. The solution will turn yellow/orange. Observation: The reaction is usually fast (<30 min).

-

Monitoring: Monitor consumption of starting material by TLC. The product is more polar.

-

Quench: Add saturated aqueous Na₂S₂O₃ (thiosulfate) to quench excess bromine/NBS. The yellow color should fade immediately.

-

Workup: Extract with Ethyl Acetate. Wash organic layer with brine.

-

Senior Scientist Insight: The product is a hemiacetal (lactol) or its ether. It is often anomeric (mixture of diastereomers). Do not be alarmed by "messy" NMR spectra due to anomeric mixtures. If a single isomer is required, treat the crude mixture with MeOH/acid to form the methyl glycoside, or reduce the ketone immediately (Luche reduction) to lock the conformation.

Strategic Application 3: The Piancatelli Rearrangement

The Concept: An acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones.[3][4][5] This reaction is a master key for accessing the cyclopentane core of prostaglandins and prostacyclins.

Mechanism: A 4

Protocol 3: Microwave-Assisted Piancatelli Rearrangement

Target: Rapid access to substituted cyclopentenones.

Reagents:

-

Catalyst: Dysprosium(III) triflate [Dy(OTf)₃] (5 mol%) or simple p-TsOH

-

Solvent: Acetone/Water (9:1)

Procedure:

-

Setup: In a microwave vial, dissolve substrate (0.5 mmol) in Acetone/Water (5 mL).

-

Catalysis: Add Dy(OTf)₃ (15 mg). Cap the vial.

-

Reaction: Heat in a microwave reactor at 100°C for 10 minutes. (Conventional heating requires reflux for 2-4 hours).

-

Workup: Dilute with ether, wash with water.

-

Purification: The product (4-hydroxycyclopentenone) is sensitive to elimination (dehydration to the cyclopentadienone, which polymerizes). Purify rapidly on neutral alumina or silica with buffered eluent.

Comparative Analysis of Furan Methodologies

| Feature | Diels-Alder (IMDAF) | Achmatowicz | Piancatelli |

| Primary Transformation | Cycloaddition ([4+2]) | Oxidative Ring Expansion | Electrocyclization / Rearrangement |

| Product Scaffold | Oxabicyclo[2.2.1]heptane | Dihydropyranone (6-membered) | Cyclopentenone (5-membered) |

| Key Reagent Class | Lewis Acid / Thermal | Oxidant (NBS, mCPBA) | Brønsted or Lewis Acid |

| Stereocenter Generation | Up to 4 contiguous | 1-2 (remote transfer) | 2 (trans-relationship) |

| Major Risk | Retro-DA (Reversibility) | Over-oxidation | Elimination/Polymerization |

References

-

Diels-Alder Applications: Kappe, C. O., et al. "Intramolecular Diels-Alder Reactions of Furan Derivatives." Organic Reactions, 2004. Link

-

Achmatowicz Review: Deska, J., et al.[6] "The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols."[2] Synthesis, 2015. Link

-

Piancatelli Mechanism: Piancatelli, G., et al. "Acid-catalyzed rearrangement of 2-furylcarbinols."[3] Tetrahedron, 1978. Link

-

Aza-Piancatelli: Read de Alaniz, J., et al. "Dysprosium(III) triflate catalyzed aza-Piancatelli rearrangement." Chemical Science, 2012. Link

-

Green Oxidation (Achmatowicz): Tong, R., et al. "Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement."[7] Journal of Organic Chemistry, 2016. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Paal-Knorr Furan Synthesis

Welcome to the Technical Support Center for the Paal-Knorr Furan Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this robust yet sometimes temperamental reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic outcomes. This center is structured as a series of frequently asked questions (FAQs) that directly address common issues leading to low yields.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Q1: My reaction has gone to completion, but my isolated yield of the furan is disappointingly low. What are the likely culprits?

This is a common and frustrating scenario. When analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or in-situ FTIR) shows complete consumption of your 1,4-dicarbonyl starting material, the low yield of the desired furan points towards competing side reactions or degradation of the product.

Core Issues to Investigate:

-

Product Degradation: Furans, particularly those bearing electron-donating substituents, can be susceptible to decomposition or polymerization under the harsh acidic conditions often employed in the classical Paal-Knorr synthesis.[1] Prolonged exposure to strong acids or high temperatures can lead to the formation of intractable polymeric materials, often observed as a dark, tarry residue in the reaction flask.[2]

-

Side Reactions: The acidic environment can catalyze undesired transformations of your starting material or intermediates. The most common side reactions include:

-

Aldol Condensation: The enol or enolate intermediates can participate in intermolecular aldol-type reactions, leading to higher molecular weight byproducts instead of the desired intramolecular cyclization.

-

Rearrangements: Certain substrate skeletons may be prone to acid-catalyzed rearrangements, leading to isomeric byproducts that are difficult to separate from the desired furan.

-

-

Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.[3] If the dehydrating agent is not sufficiently potent or if water is not effectively removed from the reaction, the equilibrium may not favor the formation of the aromatic furan.

Troubleshooting Strategies:

-

Re-evaluate Your Catalyst and Reaction Conditions: The choice of acid catalyst is paramount. While strong mineral acids like sulfuric acid (H₂SO₄) are traditional, they can be overly aggressive.[4] Consider a systematic screen of milder catalysts.

-

Ensure Anhydrous Conditions: The presence of water can hinder the final dehydration step. Using anhydrous solvents and reagents is crucial to drive the reaction towards the furan product.

-

Optimize Reaction Time and Temperature: Monitor your reaction closely. The goal is to find the "sweet spot" where the formation of the furan is maximized, and the onset of degradation is minimized.

Q2: I'm observing multiple spots on my TLC plate and a complex crude NMR. How can I identify the byproducts and suppress their formation?

A complex reaction profile is a clear indication of competing reaction pathways. Identifying the major byproducts is key to devising a strategy to mitigate their formation.

Byproduct Identification Workflow:

-

Initial Characterization: Use a combination of analytical techniques to characterize your crude reaction mixture.

-

LC-MS: This is invaluable for quickly determining the molecular weights of the components in your mixture. This can help you distinguish between starting material, product, and potential dimeric or polymeric byproducts.

-

¹H and ¹³C NMR Spectroscopy: While a complex crude NMR can be daunting, it contains a wealth of information. Look for characteristic signals that can indicate the presence of unreacted starting material, the desired furan, and potential side products. For instance, the presence of signals in the aldehydic or ketonic regions of the ¹³C NMR that do not correspond to your starting material could indicate aldol byproducts.

-

GC-MS: For volatile furans and byproducts, GC-MS provides excellent separation and fragmentation data that can aid in structural elucidation.[5]

-

-

Isolate and Characterize Major Byproducts: If a particular byproduct is formed in a significant amount, attempt to isolate it via preparative chromatography. A full spectroscopic characterization (NMR, IR, MS) of the isolated byproduct can provide definitive structural information and thus a clearer understanding of the side reaction at play.

Strategies for Byproduct Suppression:

-

To Minimize Polymerization:

-

Lower the Reaction Temperature: Perform the reaction at the lowest temperature that affords a reasonable reaction rate.

-

Reduce Reaction Time: As mentioned previously, shorter reaction times can prevent the product from degrading.

-

Use a Milder Catalyst: This is often the most effective strategy. See the catalyst comparison table below.

-

-

To Minimize Aldol Condensation:

-

Increase Steric Hindrance: If synthetically feasible, modifying the substrate to increase steric bulk around the enolizable positions can disfavor intermolecular reactions.

-

Optimize Catalyst Choice: Lewis acids can sometimes offer better control over the reaction pathway compared to Brønsted acids.

-

Catalyst Selection and Optimization

The choice of catalyst is arguably the most critical parameter in optimizing the Paal-Knorr furan synthesis. The ideal catalyst should be strong enough to promote the cyclization and dehydration but mild enough to avoid substrate and product degradation.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Protic Acids | H₂SO₄, HCl, p-TsOH | Toluene, Reflux, 1-3 h | Inexpensive, readily available | Harsh conditions, can lead to degradation and side reactions[3] |

| Lewis Acids | ZnCl₂, TiCl₄, Sc(OTf)₃, Bi(NO₃)₃ | CH₂Cl₂, 0°C to RT, 1-3 h | Milder conditions, higher yields for sensitive substrates[1] | Can be more expensive, may require anhydrous conditions |

| Solid Acids | Amberlyst-15, Montmorillonite K10 | Toluene, 110°C, 4-6 h | Easy to remove from the reaction, can be recycled | Can require longer reaction times and higher temperatures |

| Microwave | p-TsOH (cat.), Acetic Acid | 120-150°C, 2-10 min | Dramatically reduced reaction times, often higher yields | Requires specialized equipment |

Experimental Protocols

Protocol 1: General Procedure for a Mild, Lewis Acid-Catalyzed Paal-Knorr Furan Synthesis

This protocol utilizes titanium tetrachloride (TiCl₄), a versatile Lewis acid that often provides excellent yields under mild conditions.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add titanium tetrachloride (1.2 mmol, 1.2 equivalents) to the stirred solution via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting 1,4-dicarbonyl compound as a reference.

-

Elution: Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes).

-

Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

-

Analysis: The disappearance of the starting material spot and the appearance of a new, typically less polar, furan product spot indicates the progress of the reaction.

Visualizing the Process

Paal-Knorr Furan Synthesis Mechanism

Caption: A logical workflow for troubleshooting low yields in the Paal-Knorr furan synthesis.

References

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Paal-Knorr Furan Synthesis - SynArchive. Available at: [Link]

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. Available at: [Link]

-

Synthesis of Furan - MBB College. Available at: [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. Available at: [Link]

-

key reactions in heterocycle synthesis. Available at: [Link]

-

Paal‐Knorr synthetic methods for substituted furans using either... - ResearchGate. Available at: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. Available at: [Link]

Sources

Stability of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane in acidic and basic conditions

Executive Summary & Molecule Profile

Compound: 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane Common Name: Furfural 2,3-butanediol acetal Primary Applications: Biofuel oxygenate (diesel additive), Flavor/Fragrance intermediate.

This guide addresses the stability of the cyclic acetal formed between furfural and 2,3-butanediol. As a researcher or formulation scientist, you must treat this molecule as a "Base-Stable, Acid-Labile" system. While the dioxolane ring protects the aldehyde functionality of furfural, this protection is reversible under aqueous acidic conditions.

Stability Matrix

| Condition | Stability Rating | Primary Degradation Pathway | Critical Insight |

| Acidic (pH < 4) | Unstable | Hydrolysis to Furfural + 2,3-Butanediol | Rate is pH-dependent. Strong acids cause rapid reversion. |

| Basic (pH > 9) | Stable | None (generally inert) | Safe for caustic washes and basic workups. |

| Neutral (pH 7) | Stable | Slow hydrolysis if wet | Stable in anhydrous conditions; slow degradation in water over months. |

| Oxidative | Sensitive | Furan ring opening / Polymerization | The furan ring is electron-rich and prone to oxidation (forming humins). |

Deep Dive: Acidic Instability

The Mechanism: Why it Fails

In acidic media, the acetal oxygen is protonated, making it a good leaving group. This triggers the ring opening of the dioxolane, eventually releasing the parent aldehyde (Furfural) and the diol (2,3-Butanediol).

Key Risk: If your experiment involves an acidic quench or an acidic mobile phase (e.g., 0.1% TFA in HPLC), you may observe "ghost peaks" corresponding to furfural, leading to incorrect purity assessments.

Figure 1: Acid-catalyzed hydrolysis pathway. The reaction is equilibrium-driven; excess water drives the formation of Furfural.

Troubleshooting Acidic Conditions

Q: I see a new peak at the retention time of Furfural in my HPLC trace. Is my sample impure?

-

Diagnosis: Check your mobile phase.[1] If you are using water/acetonitrile with 0.1% Formic Acid or TFA, the acetal might be hydrolyzing on the column.

-

Solution: Switch to a neutral pH buffer (e.g., Ammonium Acetate pH 7.0) or use a basic mobile phase (Ammonium Bicarbonate pH 8-9) if your column permits.

Q: Can I use silica gel chromatography?

-

Risk: Standard silica gel is slightly acidic (pH 5-6). This is usually safe for short contact times, but sensitive acetals can degrade.

-

Protocol: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

Deep Dive: Basic Stability

The Mechanism: Why it Survives

Acetals are chemically designed to be protecting groups against bases and nucleophiles. The dioxolane ring lacks an electrophilic center that a base (like Hydroxide,

Troubleshooting Basic Conditions

Q: Can I wash my organic layer with 1M NaOH?

-

Answer: Yes. The dioxolane ring will remain intact.[2] This is an excellent method to remove acidic impurities (like unreacted furfural or organic acids) from your crude mixture.

Q: Are there any exceptions to base stability?

-

Warning: While the dioxolane ring is stable, the furan ring is electron-rich. Avoid combining strong bases with strong oxidants (e.g., Bleach/NaOCl), as this can oxidatively open the furan ring.

Figure 2: Rapid decision tree for diagnosing stability issues in the lab.

Validated Experimental Protocols

Protocol A: Acid Stability Challenge (HPLC)

Use this to determine the half-life of your specific batch in formulation buffers.

-

Preparation: Dissolve 10 mg of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane in 1 mL Acetonitrile.

-

Challenge: Add 9 mL of Phosphate Buffer (pH 2.0). Vortex.

-

Monitoring: Inject immediately into HPLC (Time 0). Inject subsequently at 1h, 4h, and 24h.

-

Analysis: Monitor the disappearance of the Dioxolane peak and the appearance of the Furfural peak (confirm Furfural identity with a standard).

-

Expectation: You should see >50% degradation within 4-6 hours at pH 2.0.

Protocol B: Base Wash Purification

Use this to purify the compound if contaminated with Furfural.

-

Dissolution: Dissolve crude material in Ethyl Acetate or Diethyl Ether.

-

Wash: Wash 2x with 1M NaOH (aq).

-

Note: Furfural undergoes the Cannizzaro reaction in strong base (disproportionating to Furfuryl alcohol and Furoic acid), which are then washed away or become water-soluble. The Dioxolane remains in the organic layer.

-

-

Drying: Dry organic layer over

(avoid acidic drying agents like un-neutralized silica). -

Concentration: Rotate evaporate.

References

-

Climent, M. J., Corma, A., & Iborra, S. (2014). Conversion of biomass platform molecules into fuel additives and liquid hydrocarbon fuels.[3] Green Chemistry, 16(2), 516-547. Link

- Context: Discusses the synthesis and stability of furfural acetals (dioxolanes)

-

Tong, X., Ma, Y., & Li, Y. (2010). Biomass into chemicals: Conversion of sugars to furan derivatives via catalytic processes.[4] Applied Catalysis A: General, 385(1-2), 1-13. Link

- Context: details the acid-sensitivity of the furan ring and the reversibility of acetal form

- Deutsch, J., Martin, A., & Lieske, H. (2012). Investigations on the stability of furanic compounds in the presence of acidic catalysts. Journal of Catalysis.

-

PubChem Database. (2025). Compound Summary: 2-(Furan-2-yl)-1,3-dioxolane derivatives.[2][5][6] National Library of Medicine. Link

- Context: General chemical and physical property d

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ou.edu [ou.edu]

- 5. 2-Furyl-1,3-dioxolane | C7H8O3 | CID 263158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Challenges in the purification of volatile furan compounds

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Purification & Isolation of Volatile Furans Ticket ID: F-PUR-2026-X

Introduction

Welcome to the Advanced Purification Support Center. You are likely here because your furan compound turned into a black tar during distillation, vanished on a silica column, or evaporated along with your solvent.

Volatile furans (e.g., furan, 2-methylfuran, furfural) present a "perfect storm" of purification challenges: they are acid-sensitive dienes prone to rapid polymerization, and their low boiling points often overlap with common extraction solvents.

This guide treats your experimental issues as active support tickets. Follow the diagnostic logic and protocols below to resolve your isolation failures.

Ticket #001: Distillation Failure ("The Black Tar")

User Issue: "I attempted to distill my crude furan product. The flask turned black/brown, viscosity increased, and no product distilled over."

Diagnosis: Acid-Catalyzed Polymerization

Furans are electron-rich heteroaromatics. In the presence of trace acids (even from glass surfaces) and heat, the furan ring undergoes hydrolytic ring-opening to form reactive dicarbonyls (e.g., succinaldehyde derivatives). These intermediates undergo rapid aldol-type condensation, leading to complex, dark polymers (humins).

Key Risk Factors:

-

Trace Acidity: Unwashed glassware or acidic byproducts in the crude.

-

Oxygen: Promotes radical polymerization.

-

Heat: Accelerates the ring-opening kinetics.

Resolution Protocol: Base-Washed Vacuum Distillation

To prevent polymerization, you must eliminate acidic sites and lower the thermal stress.

Step-by-Step Protocol:

-

Glassware Passivation (Critical):

-

Soak all distillation glassware (flask, head, condenser, receiver) in a 5% KOH/Methanol bath for 2 hours.

-

Rinse with distilled water, then acetone. Oven dry.

-

Why: This neutralizes surface silanols (Si-OH) which act as weak Lewis acids.

-

-

Inhibitor Addition:

-

Add 0.1% (w/w) BHT (Butylated hydroxytoluene) or trace hydroquinone to the boiling flask.

-

Why: Scavenges free radicals generated by thermal stress or peroxides.

-

-

Vacuum Management:

-

Do not distill at atmospheric pressure if the BP is >80°C.

-

Use a nomograph to adjust pressure such that the boiling point drops below 40–50°C.

-

Example: Furfural (BP 162°C @ 760 Torr) should be distilled at ~15 Torr (BP ~55°C).

-

Troubleshooting Logic (Visualization)

Figure 1: Decision matrix for diagnosing and resolving thermal instability during furan distillation.

Ticket #002: Chromatographic Loss

User Issue: "My TLC showed a distinct spot, but after running a silica column, I recovered <20% of the mass. The column turned slightly yellow."

Diagnosis: Stationary Phase Degradation

Standard silica gel is slightly acidic (pH 4.0–5.0 in 10% slurry). This acidity is sufficient to catalyze the decomposition of sensitive furans (especially 2,5-disubstituted furans) into diketones, which then adsorb irreversibly to the silica.

Resolution Protocol: Stationary Phase Neutralization

You must "buffer" the stationary phase to a neutral pH.

Method A: Triethylamine (TEA) Passivation (Recommended)

-

Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate containing 1% Triethylamine (v/v) .

-

Column Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-spiked solvent.

-

Equilibration: Flush with 1 CV of pure eluent (without TEA) just before loading the sample.

-

Self-Validation: Check the pH of the eluent exiting the column using wet pH paper. It should be neutral (pH 7), not acidic.

-

-

Elution: Run the column normally. The TEA caps the acidic silanol sites.

Method B: Switch to Neutral Alumina If the furan is extremely labile (e.g., electron-rich alkoxy-furans), switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica.

Advanced Tip: Argentation Chromatography

For separating volatile furans from non-aromatic hydrocarbons (e.g., separating 2-methylfuran from alkane solvents), use Silver Nitrate (

Ticket #003: Yield Loss During Solvent Removal

User Issue: "I extracted my reaction with dichloromethane (DCM). After rotary evaporation, my flask was empty."

Diagnosis: Azeotropic Loss & Volatility

Volatile furans often have boiling points dangerously close to common extraction solvents. Furthermore, they form azeotropes (constant-boiling mixtures) that prevent separation by simple evaporation.

Data: Boiling Points & Azeotropes

| Compound | BP (°C) | Forms Azeotrope With | Azeotrope BP (°C) | Composition (w/w) |

| Furan | 31.3 | Methanol | 28.5 | 67% Furan / 33% MeOH |

| 2-Methylfuran | 63.0 | Methanol | 51.5 | 45% 2-MeFuran / 55% MeOH |

| 2-Methylfuran | 63.0 | Water | 60.0 | 88% 2-MeFuran / 12% Water |

| THF | 66.0 | Water | 64.0 | 94% THF / 6% Water |

Resolution Protocol: The "Telescoping" Approach

Avoid isolating the neat volatile furan if possible.

-

Solvent Switch: Extract with a high-boiling solvent (e.g., Toluene, Xylene) if the next step allows it. You can distill the furan out of the high-boiler, rather than stripping a low-boiler off the furan.

-

Controlled Evaporation:

-

Use a Vigreux column attached to the rotary evaporator bump trap to provide slight fractionation.

-

Bath Temp: < 20°C.

-

Vacuum: Controlled (do not use full pump vacuum). Set to ~300 mbar for DCM removal.

-

-

Solution Storage: Quantify the yield by qNMR (Quantitative NMR) using an internal standard (e.g., mesitylene) and store the furan as a standard solution.

Ticket #004: Safety & Storage (Peroxides)

User Issue: "I found white crystals around the cap of my furan bottle."

Diagnosis: Peroxide Formation

Like ethers, furans react with atmospheric oxygen to form explosive peroxides.[1] This reaction is auto-catalytic and accelerated by light.

Resolution Protocol: Testing & Quenching

DO NOT OPEN a bottle with visible crystals. Contact EHS for disposal.

Routine Maintenance:

-

Test: Use starch-iodide paper.

-

Result: Blue/Purple = Peroxides present.

-

-

Removal: If peroxides are detected (<100 ppm), pass the solvent through a small plug of activated basic alumina . The alumina cleaves the peroxides.

-

Storage:

-

Store under Argon/Nitrogen atmosphere.

-

Temperature: 2–8°C (Fridge).

-

Add BHT (200 ppm) as a radical scavenger.

-

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Furan Derivatives." Wiley-Interscience. (Standard reference for physical properties and polymerization mechanisms).

- Gandini, A. "The behavior of furan derivatives in polymerization reactions." Advances in Polymer Science, Vol 25.

-

Dunlop, A. P., & Peters, F. N. The Furans.[2] ACS Monograph Series. (The foundational text on furan stability and isolation).

-

National Oceanic and Atmospheric Administration (NOAA). "Furan - CAMEO Chemicals." (Safety data, flammability, and peroxide risks).[3][1][4]

-

Wong, Y. F., et al. "Separation of furan derivatives by silver nitrate impregnated silica gel." Journal of Chromatography A. (Source for argentation chromatography technique).[5]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane via NMR and MS

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, rigorous structural validation is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structure determination of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane. We will explore the theoretical underpinnings of these techniques, present detailed experimental protocols, and interpret the resulting data to provide a comprehensive validation framework. This molecule, an acetal of furfural with 2,3-butanediol, presents a fascinating case study due to the presence of two chiral centers in the dioxolane ring, leading to the formation of diastereomers.

The Imperative of Orthogonal Spectroscopic Techniques

The elucidation of a new chemical structure relies on the synergistic use of multiple analytical techniques.[1] NMR spectroscopy provides an unparalleled view of the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and offers clues to the structure through fragmentation analysis.[2] Relying on a single method can lead to ambiguity; however, when used in concert, NMR and MS provide a self-validating system that ensures the correct structure is assigned with a high degree of confidence.

Synthesis of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane

The synthesis of 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of furfural with 2,3-butanediol.[3] This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine furfural (1.0 equivalent), 2,3-butanediol (1.1 equivalents), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents), in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water in the Dean-Stark trap will indicate the progress of the reaction.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane as a mixture of cis and trans diastereomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] For 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane, both ¹H and ¹³C NMR will provide critical information. The presence of two stereocenters at positions 4 and 5 of the dioxolane ring means the product will exist as a mixture of cis and trans diastereomers. These diastereomers are distinct chemical compounds and will, in principle, give rise to separate sets of signals in the NMR spectrum.[1] The relative integration of these signals can be used to determine the diastereomeric ratio (d.r.) of the synthetic product.[5]

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the acetal proton, and the protons of the dimethyl-substituted dioxolane ring. Due to the different spatial arrangements, the chemical shifts of the dioxolane protons will differ between the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H5' (Furan) | ~7.4-7.5 | dd | J ≈ 1.8, 0.9 | The proton adjacent to the oxygen in the furan ring. |

| H3' (Furan) | ~6.4-6.5 | dd | J ≈ 3.4, 0.9 | |

| H4' (Furan) | ~6.3-6.4 | dd | J ≈ 3.4, 1.8 | |

| H2 (Acetal) | ~5.8-6.0 | s | - | A singlet due to the absence of adjacent protons. Deshielded by two oxygens. |

| H4, H5 (Dioxolane) | ~3.5-4.2 | m | - | Complex multiplet pattern due to coupling with each other and the methyl protons. Will likely show two distinct sets of signals for the cis and trans isomers. |

| -CH₃ (Dioxolane) | ~1.1-1.4 | d | J ≈ 6-7 | Doublets due to coupling with the adjacent H4/H5 protons. Two distinct doublets (or sets of doublets) are expected for the diastereomers. |

Note: Predicted chemical shifts are based on data for similar furan and dioxolane structures.

The key to distinguishing the diastereomers in the ¹H NMR spectrum will be the signals for the H4, H5, and methyl protons of the dioxolane ring. In the cis isomer, the two methyl groups are on the same side of the ring, leading to a different magnetic environment compared to the trans isomer, where they are on opposite sides. This will result in two sets of signals for these protons, and the ratio of their integrals will directly correspond to the diastereomeric ratio of the mixture.[6]

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. As with ¹H NMR, the presence of diastereomers is expected to result in a doubling of the signals for the carbons of the dioxolane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon(s) | Predicted δ (ppm) | Notes |

| C2' (Furan) | ~150-152 | Quaternary carbon attached to the dioxolane ring. |

| C5' (Furan) | ~143-145 | |

| C3' (Furan) | ~110-112 | |

| C4' (Furan) | ~108-110 | |

| C2 (Acetal) | ~100-105 | The acetal carbon is highly characteristic. |

| C4, C5 (Dioxolane) | ~75-80 | Two distinct signals are expected for each diastereomer. |

| -CH₃ (Dioxolane) | ~15-20 | Two distinct signals are expected for each diastereomer. |

Note: Predicted chemical shifts are based on data for similar furan and dioxolane structures.[7][8]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.[9] For 2-(Furan-2-yl)-4,5-dimethyl-1,3-dioxolane (C₉H₁₂O₃), the expected molecular weight is 168.19 g/mol .

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, as it induces predictable fragmentation.

-

Sample Introduction: The purified sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. GC-MS has the added advantage of potentially separating the cis and trans diastereomers, which would result in two distinct mass spectra.

-

Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 168. The fragmentation pattern will be characteristic of the furan and dioxolane moieties.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum

| m/z | Predicted Identity | Notes |

| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl group from the dioxolane ring. |

| 95 | [C₅H₃O₂]⁺ | Cleavage of the dioxolane ring, retaining the furan and acetal carbon. |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation, a common fragment for 2-substituted furans. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the protonated 4,5-dimethyl-1,3-dioxolane ring. |

| 43 | [C₂H₃O]⁺ | Acylium ion, often a base peak in spectra of similar compounds. |

Comparison and Conclusion

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Primary Information | Atom connectivity, chemical environment, stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation pattern |

| Diastereomer Analysis | Excellent. Can directly observe and quantify diastereomers.[6] | Possible with chromatographic separation (GC-MS), but isomers often have identical fragmentation patterns. |

| Sample Requirement | Milligram quantities | Microgram to nanogram quantities |

| Structural Detail | High. Provides a detailed map of the C-H framework. | Moderate. Infers structure from fragmentation. |

| Validation Strength | Provides unambiguous evidence of atom-to-atom connections. | Confirms molecular formula and provides corroborating structural evidence. |

References

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 2020. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

-

Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

-

Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 2014. Available at: [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry, 2013. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. Available at: [Link]

-

13C-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. NOP - Sustainability in the organic chemistry lab course, 2022. Available at: [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate, 2005. Available at: [Link]

-

1H, 13C and 17O NMR spectral studies on monocyclic dioxolanes, dioxanes, dioxepanes and dioxocanes and cycloalkane‐fused (5–8‐membered) bicyclic 1,3‐dioxolanes and 1,3‐dioxanes. Semantic Scholar, 2001. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemguide.co.uk [chemguide.co.uk]

A Comparative Guide to the Reaction Kinetics of Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Furan Nucleus

Furan and its derivatives are cornerstones of modern chemistry, finding application in pharmaceuticals, agrochemicals, and materials science. The reactivity of the furan ring is exquisitely sensitive to the nature of its substituents, which can dramatically alter reaction rates and even dictate the preferred reaction pathway. A thorough understanding of the kinetics of these reactions is therefore paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide will explore the kinetics of several key reaction classes for substituted furans, supported by experimental data and detailed methodologies.

I. Diels-Alder Cycloaddition: A Symphony of Electronics and Sterics

The [4+2] cycloaddition, or Diels-Alder reaction, is one of the most powerful tools in synthetic chemistry for the construction of six-membered rings. The furan ring can act as a diene in this reaction, but its aromatic character introduces a degree of kinetic and thermodynamic complexity. The reversibility of the furan Diels-Alder reaction is a key consideration, and the position and electronic nature of substituents play a critical role in governing both the forward and reverse reaction rates.

The Influence of Substituents on Diels-Alder Reactivity

The reactivity of substituted furans in Diels-Alder reactions is profoundly influenced by the electronic properties of the substituents. Electron-donating groups (EDGs) on the furan ring increase the Highest Occupied Molecular Orbital (HOMO) energy of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy, slowing down the reaction with normal-electron-demand dienophiles.

Table 1: Comparative Kinetic Data for Diels-Alder Reactions of Substituted Furans with Maleimides

| Furan Derivative | Dienophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Furan | N-phenylmaleimide | Chloroform | 25 | - | [1] |

| 2-Methylfuran | N-phenylmaleimide | Benzene | 25-55 | - | [2] |

| 2,5-Dimethylfuran | N-phenylmaleimide | Benzene | 25-45 | - | [2] |

| 2-Methoxyfuran | Maleic Anhydride | - | - | - | [3] |

| 2-Nitrofuran | Isoprene | Benzene | - | - |

Note: Specific rate constants were not available in all cited literature; however, the relative reactivities are discussed.

Computational studies have provided valuable insights into the thermodynamics of these reactions. For instance, the reaction free energies for the exo adduct formation between various substituted furans and maleimide range from -9.4 to +0.9 kcal/mol, with transition state barriers from 18.9 to 25.6 kcal/mol[4][5]. This highlights the tunable nature of the furan-maleimide cycloaddition, which can be shifted from exergonic to endergonic based on substituent choice[4][5].

Experimental Protocol: Kinetic Analysis of a Furan Diels-Alder Reaction via ¹H NMR Spectroscopy

This protocol outlines a general method for determining the kinetic parameters of a Diels-Alder reaction between a substituted furan and a maleimide derivative using ¹H NMR spectroscopy.

Materials:

-

Substituted furan (e.g., 2-methylfuran)

-

Maleimide derivative (e.g., N-phenylmaleimide)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the substituted furan and the maleimide derivative of known concentrations in the chosen deuterated solvent.

-

Reaction Initiation: In an NMR tube, combine known volumes of the two stock solutions at a controlled temperature. Quickly acquire an initial ¹H NMR spectrum (t=0).

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the NMR probe must be kept constant throughout the experiment.

-

Data Analysis: Integrate the signals corresponding to a proton on the reactant (e.g., the methyl protons of 2-methylfuran) and a proton on the product adduct.

-

Concentration Determination: Use the relative integrals to determine the concentration of the reactants and products at each time point.

-

Kinetic Plotting: Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time should be linear, with the slope equal to the rate constant, k.

Diagram 1: Experimental Workflow for NMR Kinetic Study

Caption: Workflow for a typical NMR-based kinetic study of a Diels-Alder reaction.

II. Electrophilic Aromatic Substitution: The Role of Activating and Deactivating Groups

Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene; electrophilic reactions in furan are approximately 6 x 10¹¹ times faster than in benzene[6]. The preferred site of electrophilic attack is the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance[6]. Substituents can either enhance or diminish this inherent reactivity.

Substituent Effects on Reaction Rates

Electron-donating groups further activate the furan ring towards electrophilic attack, leading to faster reaction rates. Conversely, electron-withdrawing groups deactivate the ring.

Table 2: Relative Rates of Trifluoroacetylation (vs. Thiophene)

| Heterocycle | Relative Rate |

| Pyrrole | 5.3 x 10⁷ |

| Furan | 1.4 x 10² |

| Thiophene | 1 |

Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges, as cited in[7].

This data clearly illustrates the high reactivity of furan compared to thiophene, though it is less reactive than the highly activated pyrrole.

Key Electrophilic Substitution Reactions

-

Nitration: Due to the sensitivity of the furan ring to strong acids, nitration is typically carried out using milder reagents like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride[7]. The reaction kinetics can be extremely fast, with the reaction of furfural with nitronium being diffusion-limited.

-

Sulfonation: Simple furans are often decomposed by strong sulfonating agents[5]. However, sulfonation can be achieved using milder reagents. The kinetics of sulfonation are generally reversible, and the position of substitution can be influenced by the reaction temperature[5].

-

Halogenation: Halogenation of furans is rapid and often does not require a Lewis acid catalyst. For example, furan reacts with bromine to yield 2-bromofuran[8]. Halogen substitution on the furan ring can, in some cases, increase the rate of other reactions, such as intramolecular Diels-Alder reactions, due to a combination of electronic and conformational effects[9].

-

Friedel-Crafts Acylation: This reaction is a valuable method for introducing acyl groups onto the furan ring. To avoid polymerization, which is a common side reaction with strong Lewis acids like AlCl₃, milder catalysts such as SnCl₄ or ZnCl₂ are often employed.

Diagram 2: Influence of Substituents on Electrophilic Substitution

Caption: The effect of substituent electronic nature on furan's electrophilic reactivity.

III. Oxidation Reactions: Probing Atmospheric and Combustion Chemistry

The oxidation of substituted furans is of significant interest in atmospheric science and as a potential biofuel source. Kinetic studies in these areas often focus on reactions with hydroxyl (•OH) radicals.

Kinetics of Hydroxyl Radical Reactions

The reactions of •OH radicals with furan and its alkylated derivatives have been studied over a wide range of temperatures and pressures using techniques like laser flash photolysis coupled with laser-induced fluorescence[10][11]. These studies have shown that the rate coefficients for these reactions generally increase with the degree of alkyl substitution on the furan ring[10][11]. The reactions typically exhibit a negative temperature dependence, indicating that the dominant mechanism at lower temperatures is the addition of the •OH radical to the furan ring[10][11].

Table 3: Arrhenius Parameters for the Reaction of •OH with Furan and Alkylated Furans

| Furan Derivative | A (cm³ molecule⁻¹ s⁻¹) | n | Eₐ (kJ mol⁻¹) | Temperature Range (K) |

| Furan | 7.83 x 10³ | 3 | 1866.7 | 924-1388 |

| 2-Methylfuran | 8.85 x 10¹³ | - | -2285 | 890-1333 |

| 2,5-Dimethylfuran | 1.03 x 10¹⁴ | - | -2128 | 915-1278 |

Data adapted from[12]. Note: The Arrhenius expression is given by k = A * Tⁿ * exp(-Eₐ/RT).

Experimental Protocol: Laser Flash Photolysis for Studying Furan Oxidation

This protocol provides a general outline for a laser flash photolysis experiment to determine the rate constant for the reaction of a substituted furan with •OH radicals.

Apparatus:

-

Pulsed laser (e.g., Nd:YAG or excimer laser) for photolysis

-

Reaction cell with quartz windows

-

Probe light source (e.g., xenon arc lamp)

-

Monochromator and fast detector (e.g., photomultiplier tube)

-

Digital oscilloscope and data acquisition system

-

Gas handling system for preparing reactant mixtures

Procedure:

-

Precursor Photolysis: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed by a short laser pulse to generate •OH radicals in the reaction cell.

-

Reactant Mixture: The reaction cell contains a known concentration of the substituted furan and the •OH precursor in a buffer gas (e.g., N₂ or He) at a specific temperature and pressure.

-

Probe Beam Monitoring: A continuous probe beam passes through the reaction cell and is monitored by the detector. The •OH radicals absorb light at a specific wavelength (around 308 nm), and the change in absorbance is tracked over time.

-

Kinetic Trace: The decay of the •OH radical concentration is monitored in the presence of an excess of the furan derivative, ensuring pseudo-first-order kinetics. The decay of the absorbance signal will be an exponential function of time.

-

Rate Constant Determination: The pseudo-first-order rate constant (k') is determined from the exponential decay. By plotting k' against the concentration of the furan derivative for a series of experiments, the second-order rate constant for the reaction can be obtained from the slope of the resulting linear plot.

Diagram 3: Laser Flash Photolysis Experimental Setup

Caption: Schematic of a laser flash photolysis setup for kinetic studies.

IV. Acid-Catalyzed Hydrolysis: Ring Opening and Stability

The furan ring is susceptible to acid-catalyzed ring-opening, particularly in aqueous media. The kinetics of this hydrolysis are dependent on the acid strength, solvent, and the substitution pattern on the furan ring.